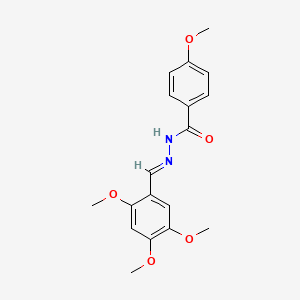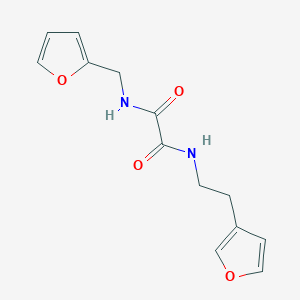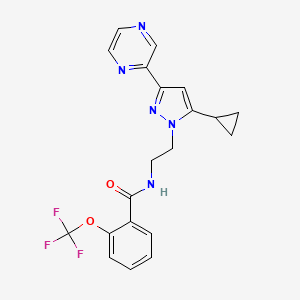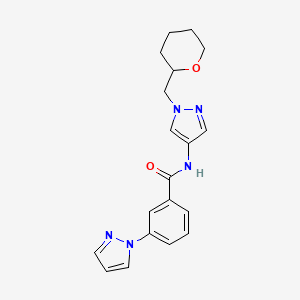![molecular formula C17H14F3N3OS B2637083 3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole CAS No. 383145-82-2](/img/structure/B2637083.png)
3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole” is a chemical compound with the molecular formula C17H14F3N3OS. It has an average mass of 365.373 Da and a monoisotopic mass of 365.080963 Da .
Synthesis Analysis
The synthesis of triazole derivatives has been extensively studied. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods. Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazole ring attached to a phenyl group and a trifluoromethyl group. The molecule also contains a methylsulfanyl group and a phenoxy group .
Chemical Reactions Analysis
Triazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can react with alkyl halides to form cyclic structures .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 405.34 g/mol, a topological polar surface area of 91.2 Ų, and a complexity of 651. The compound has no hydrogen bond donors, 11 hydrogen bond acceptors, and 6 rotatable bonds .
Applications De Recherche Scientifique
Overview of Triazole Derivatives in Scientific Research
Triazole derivatives, including 3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole, have garnered significant interest in scientific research due to their diverse biological activities and potential therapeutic applications. These compounds, characterized by their triazole core, have been explored for their pharmacological significance across various fields, demonstrating a broad spectrum of activities such as antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral, and anticancer properties.
Pharmacological Significance
The triazole ring structure is a crucial component in the development of new drugs, offering structural variations that lead to a wide range of biological activities. Research indicates that triazole derivatives are actively studied for their potential in addressing neglected diseases, combating resistant bacterial strains, and exploring new therapeutic options for chronic conditions (Ferreira et al., 2013). Furthermore, these compounds play a significant role in the development of novel molecules targeting various biological targets, emphasizing the need for eco-friendly and sustainable synthesis methods.
Applications Beyond Pharmacology
Besides their medicinal properties, triazole derivatives also find applications in agriculture, material science, and as corrosion inhibitors. For instance, amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, contributing to the production of agricultural products, pharmaceuticals, and dyes (Nazarov et al., 2021). This versatility underscores the triazole derivatives' importance beyond pharmacology, highlighting their role in diverse industrial applications.
Eco-friendly Synthesis and Environmental Applications
The synthesis of triazole derivatives has been subject to innovations aimed at reducing environmental impact. Eco-friendly methods, including microwave irradiation and the use of biodegradable catalysts, have been developed to enhance the efficiency and sustainability of triazole production processes (de Souza et al., 2019). Additionally, the exploration of 1,2,4-triazole-based polymers for proton-conducting fuel cell membranes demonstrates the potential of these compounds in energy applications, offering high thermal stability and ionic conductivity under anhydrous conditions (Prozorova & Pozdnyakov, 2023).
Orientations Futures
Triazole derivatives, including “3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole”, have shown promise in treating various diseases. They have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities. Furthermore, they have been reported to possess antioxidant properties. These properties make them attractive for the development of new drugs . Future research will likely focus on further exploring the potential therapeutic applications of these compounds.
Propriétés
IUPAC Name |
3-methylsulfanyl-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS/c1-25-16-22-21-15(23(16)13-7-3-2-4-8-13)11-24-14-9-5-6-12(10-14)17(18,19)20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVXXRMVKIHMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate](/img/structure/B2637001.png)





![N-[cyano(cyclohexyl)methyl]pent-4-enamide](/img/structure/B2637015.png)



![6-Fluoro-2-[({3-[(3-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2637020.png)


